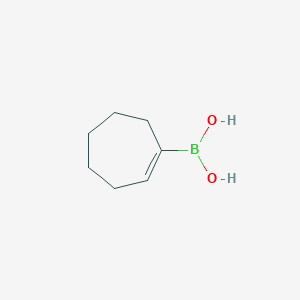

Cyclohepten-1-ylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohepten-1-ylboronic acid is a chemical compound with the molecular formula C7H13BO2 . It has an average mass of 139.988 Da and a monoisotopic mass of 140.100861 Da .

Molecular Structure Analysis

The molecular structure of Cyclohepten-1-ylboronic acid consists of a seven-membered carbon ring (cycloheptene) attached to a boronic acid group . The boronic acid group consists of a boron atom bonded to two hydroxyl groups and the cycloheptene ring .Physical And Chemical Properties Analysis

Cyclohepten-1-ylboronic acid has a density of 1.0±0.1 g/cm3, a boiling point of 278.1±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 60.0±6.0 kJ/mol and a flash point of 122.0±25.4 °C . The index of refraction is 1.479, and it has a molar refractivity of 38.6±0.4 cm3 .Scientific Research Applications

Antibiotic Potentiation

Cyclohepten-1-ylboronic acid derivatives have been explored for their potential in enhancing the efficacy of antibiotic treatments. Venturelli et al. (2007) optimized the cell permeation of benzo[b]thiophene-2-ylboronic acid, a close relative of cyclohepten-1-ylboronic acid, to potentiate the activity of beta-lactam antibiotics against resistant bacteria. Their research focused on improving the compound's ability to cross cell membranes, demonstrating a crucial application in combating antibiotic resistance (Venturelli et al., 2007).

Sugar Recognition in Water

In the realm of analytical chemistry, boronic acids like cyclohepten-1-ylboronic acid have been used to create sensors for sugar recognition in water. Tong et al. (2001) developed a novel boronic acid fluorophore/beta-cyclodextrin complex sensor, showing the utility of boronic acids in detecting sugars in aqueous environments. This highlights their potential in biological and environmental analysis (Tong et al., 2001).

Synthesis of Heterocycles

Cyclohepten-1-ylboronic acid derivatives have been instrumental in the synthesis of various heterocycles. Zuo and Louie (2005) reported the use of similar compounds in nickel-catalyzed rearrangements of cyclopropylen-ynes to obtain heterocycles. This study illustrates the significance of cyclohepten-1-ylboronic acid derivatives in organic synthesis, particularly in creating complex cyclic structures (Zuo & Louie, 2005).

Photosensitization in Alkenes

In the field of photochemistry, cyclohepten-1-ylboronic acid derivatives have found applications in photosensitization studies. Inoue et al. (1983) explored the cis-trans photoisomerization of cycloheptene, demonstrating the role of these compounds in understanding the photoreactivity of simple alkenes. Their work sheds light on the photostationary states and the stability of cycloheptene derivatives (Inoue et al., 1983).

Glutathione Depletion in Brain

Research by Masukawa et al. (1989) on brain glutathione levels involved compounds structurally similar to cyclohepten-1-ylboronic acid. They identified cycloheptene-1-one as a potent depletor of reduced glutathione in the brain, providing insights into brain chemistry and potential therapeutic applications (Masukawa et al., 1989).

Safety and Hazards

properties

IUPAC Name |

cyclohepten-1-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BO2/c9-8(10)7-5-3-1-2-4-6-7/h5,9-10H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOVERLKAAQVGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCCCCC1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392446 |

Source

|

| Record name | Cyclohepten-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohepten-1-ylboronic acid | |

CAS RN |

835882-35-4 |

Source

|

| Record name | Cyclohepten-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B1364316.png)

![methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate](/img/structure/B1364318.png)

![1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364340.png)

![2-[(Diallylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364350.png)